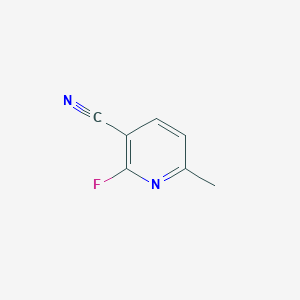
1-cyclobutyl-4-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclobutyl-4-iodobenzene is an organic compound with the molecular formula C10H11I. It consists of a benzene ring substituted with an iodine atom and a cyclobutyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-cyclobutyl-4-iodobenzene can be synthesized through several methods, one of which involves the iodination of 1-cyclobutylbenzene. This reaction typically uses iodine (I2) and a suitable oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions to introduce the iodine atom onto the benzene ring.
Another common method is the Suzuki-Miyaura coupling reaction, where 1-cyclobutyl-4-bromobenzene reacts with an organoboron compound in the presence of a palladium catalyst and a base. This method is favored for its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反応の分析
Types of Reactions
1-cyclobutyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The cyclobutyl group can be oxidized to form cyclobutanone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products include 1-cyclobutyl-4-azidobenzene and 1-cyclobutyl-4-cyanobenzene.
Oxidation Reactions: Products include 1-cyclobutyl-4-benzoylbenzene.
Reduction Reactions: Products include 1-cyclobutylbenzene.
科学的研究の応用
1-cyclobutyl-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用機序
The mechanism of action of 1-cyclobutyl-4-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the cyclobutyl group or the iodine atom undergoes changes in oxidation state, leading to the formation of new products.
類似化合物との比較
1-cyclobutyl-4-iodobenzene can be compared with other similar compounds such as:
1-cyclobutyl-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.
1-cyclobutyl-4-chlorobenzene: Contains a chlorine atom instead of iodine. It is also less reactive compared to the iodo derivative.
1-cyclobutyl-4-fluorobenzene: Contains a fluorine atom. It is the least reactive among the halogenated derivatives due to the strong carbon-fluorine bond.
The uniqueness of this compound lies in its high reactivity, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
2005893-91-2 |
|---|---|
分子式 |
C10H11I |
分子量 |
258.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



